molecular formula C9H18N2OS B12671533 3-Thiazolidinepropanamide, 2-propyl- CAS No. 124882-61-7

3-Thiazolidinepropanamide, 2-propyl-

Cat. No.: B12671533
CAS No.: 124882-61-7
M. Wt: 202.32 g/mol
InChI Key: GSPYFGAIWDRMBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Thiazolidinepropanamide, 2-propyl- is a heterocyclic compound containing a thiazolidine ring, which is a five-membered ring with sulfur and nitrogen atoms. This compound is of significant interest due to its diverse biological and pharmacological properties. Thiazolidine derivatives are known for their wide range of applications in medicinal chemistry, including antimicrobial, anticancer, and anti-inflammatory activities .

Chemical Reactions Analysis

3-Thiazolidinepropanamide, 2-propyl- undergoes various chemical reactions, including:

Scientific Research Applications

3-Thiazolidinepropanamide, 2-propyl- has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Thiazolidinepropanamide, 2-propyl- involves its interaction with specific molecular targets and pathways. For instance, thiazolidinediones, a class of compounds related to thiazolidine derivatives, exert their effects by activating the peroxisome proliferator-activated receptor gamma (PPARγ). This activation leads to changes in gene expression that improve insulin sensitivity and reduce inflammation . The exact molecular targets and pathways for 3-Thiazolidinepropanamide, 2-propyl- may vary depending on its specific application and context.

Comparison with Similar Compounds

3-Thiazolidinepropanamide, 2-propyl- can be compared with other thiazolidine derivatives, such as:

Properties

CAS No.

124882-61-7

Molecular Formula

C9H18N2OS

Molecular Weight

202.32 g/mol

IUPAC Name

3-(2-propyl-1,3-thiazolidin-3-yl)propanamide

InChI

InChI=1S/C9H18N2OS/c1-2-3-9-11(6-7-13-9)5-4-8(10)12/h9H,2-7H2,1H3,(H2,10,12)

InChI Key

GSPYFGAIWDRMBG-UHFFFAOYSA-N

Canonical SMILES

CCCC1N(CCS1)CCC(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.